

Fluorescent Red HFG: A Technical Deep-Dive into its Spectral Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent Red 149*

Cat. No.: *B1293832*

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This technical guide provides a comprehensive overview of the spectral properties of Fluorescent Red HFG, also known as **Solvent Red 149**. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on its physical and chemical characteristics, alongside standardized experimental protocols for its spectral analysis.

Core Properties of Fluorescent Red HFG (Solvent Red 149)

Fluorescent Red HFG is a pyrimidine-based, oil-soluble dye recognized for its brilliant bluish-red fluorescence.^{[1][2]} It is widely utilized in the coloration of various plastics and resins due to its high heat resistance and lightfastness.^{[1][3][4]} While specific quantitative spectral data such as excitation/emission maxima, quantum yield, and molar extinction coefficient are not readily available in public literature, this guide provides a framework for their determination based on established methodologies.

Below is a summary of the known physical and chemical properties of Fluorescent Red HFG:

Property	Value	Reference
Chemical Name	6-(Cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione	[5] [6]
Synonyms	Solvent Red 149, Fluorescent Red HFG, Transparent Red HFG	[6] [7] [8]
CAS Number	71902-18-6, 21295-57-8	[1] [3] [9] [10]
Molecular Formula	C ₂₃ H ₂₂ N ₂ O ₂	[3] [8] [9]
Molecular Weight	358.43 g/mol	[3] [8] [9]
Appearance	Red powder	[3] [9]
Melting Point	246-267 °C	[1] [3]
Solubility	Soluble in various organic solvents; insoluble in water.	[11]
Chemical Structure	Pyrimidine Anthrone	[3] [8] [12]

Experimental Protocols for Spectral Characterization

The following section outlines standardized experimental procedures for determining the key spectral properties of Fluorescent Red HFG. These protocols are based on established spectrofluorometric techniques.

I. Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for Fluorescent Red HFG.

Methodology:

- Sample Preparation: Prepare a dilute solution of Fluorescent Red HFG in a suitable organic solvent (e.g., ethanol, acetone). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the presumed excitation maximum to minimize inner filter effects.
- Instrumentation: Utilize a calibrated spectrofluorometer.
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the presumed wavelength of maximum fluorescence.
 - Scan the excitation monochromator across a range of wavelengths (e.g., 300-700 nm).
 - Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the determined excitation maximum (λ_{ex}).
 - Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the emission maximum (λ_{em}).



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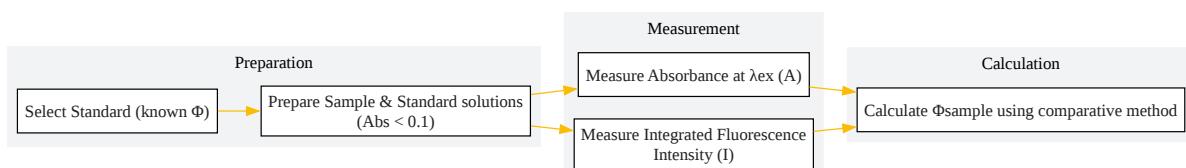
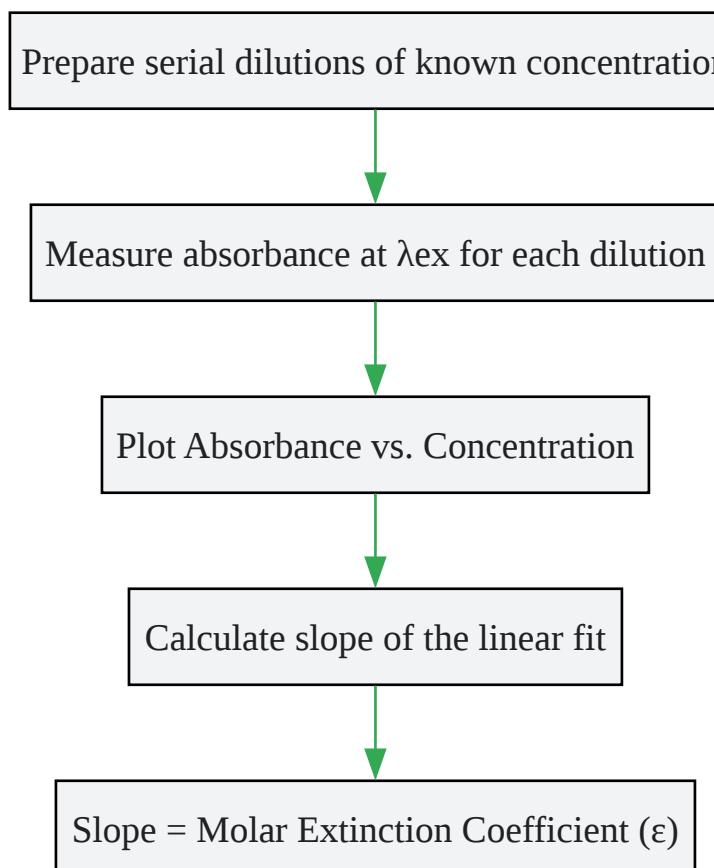
Workflow for determining excitation and emission maxima.

II. Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of Fluorescent Red HFG at a specific wavelength.

Methodology:

- Sample Preparation: Prepare a series of solutions of Fluorescent Red HFG in a suitable solvent with known concentrations.
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λ_{ex}).
- Data Analysis:
 - Plot a graph of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear plot will be the molar extinction coefficient (ϵ) in $M^{-1}cm^{-1}$, where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).



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- To cite this document: BenchChem. [Fluorescent Red HFG: A Technical Deep-Dive into its Spectral Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293832#spectral-properties-of-fluorescent-red-hfg\]](https://www.benchchem.com/product/b1293832#spectral-properties-of-fluorescent-red-hfg)

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